NEOMYCIN SULFATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
NEOMYCIN SULFATE is synthesized through a fermentation process involving Streptomyces fradiae. The bacterium produces neomycin, which is then isolated and purified to obtain framycetin sulphate . Industrial production typically involves the following steps:
Fermentation: is cultured in a nutrient-rich medium to produce neomycin.
Isolation: The neomycin is extracted from the fermentation broth.
Purification: The extracted neomycin is purified through various chromatographic techniques to obtain framycetin sulphate.
Chemical Reactions Analysis
NEOMYCIN SULFATE undergoes several chemical reactions, including:
Hydrolysis: On hydrolysis, framycetin sulphate yields neamine and neobiosamine B.
Oxidation and Reduction:
Substitution: This compound can participate in substitution reactions, particularly involving its amino groups.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions are typically derivatives of neomycin .
Scientific Research Applications
NEOMYCIN SULFATE has a wide range of scientific research applications:
Mechanism of Action
NEOMYCIN SULFATE exerts its effects by binding to the bacterial 30S ribosomal subunit, causing misreading of t-RNA and inhibiting protein synthesis . This action prevents the bacterium from synthesizing essential proteins, ultimately leading to its death. The primary molecular targets are the 16S rRNA and specific proteins within the 30S subunit .
Comparison with Similar Compounds
NEOMYCIN SULFATE is similar to other aminoglycoside antibiotics, such as:
Neomycin: This compound is a component of neomycin and shares similar antimicrobial properties.
Gentamicin: Both are aminoglycosides but differ in their spectrum of activity and specific clinical uses.
Kanamycin: Similar in structure and function, but kanamycin is often used for different types of infections.
This compound is unique due to its specific binding affinity to the 30S ribosomal subunit and its effectiveness in treating a variety of bacterial infections .
Biological Activity
Neomycin sulfate is an aminoglycoside antibiotic that exhibits a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves inhibition of bacterial protein synthesis, making it a valuable agent in treating infections, especially in topical formulations. This article explores the biological activity of this compound, including its efficacy, mechanisms, and associated case studies.
Neomycin exerts its antibacterial effects by binding irreversibly to the 30S ribosomal subunit of susceptible bacteria, disrupting protein synthesis. This action leads to the misreading of mRNA, resulting in the production of nonfunctional proteins and ultimately bacterial cell death . The compound is particularly effective against aerobic bacteria and has limited activity against anaerobes due to its requirement for oxygen to penetrate bacterial membranes .
Antibacterial Spectrum
This compound is effective against a variety of pathogens, including:
- Gram-negative bacteria : Escherichia coli, Salmonella spp., Klebsiella spp.
- Gram-positive bacteria : Staphylococcus aureus (including some methicillin-resistant strains)
The antibiotic's activity can be potentiated when combined with other agents, such as mupirocin, enhancing its effectiveness against resistant strains .
Efficacy Against Staphylococcus aureus
A study published in MDPI demonstrated that this compound exhibited significant bactericidal activity against Staphylococcus aureus when used in combination with other solutions. The results indicated that the amount of neomycin required was reduced when combined with another agent, showcasing its potential for synergistic effects in treatment protocols .
Table 1: Bactericidal Activity of this compound Against Staphylococcus aureus
Concentration (%) | Viable Count (CFU/mL) | Control (CFU/mL) |
---|---|---|
10 | 1.2 x 10^5 | 1.0 x 10^6 |
50 | 3.5 x 10^4 | 1.0 x 10^6 |
80 | 1.0 x 10^3 | 1.0 x 10^6 |
Case Study on Toxicity
Despite its effectiveness, this compound is associated with significant toxicity risks, particularly nephrotoxicity and ototoxicity. A notable case involved a patient who developed acute renal failure and total deafness following the use of neomycin as an irrigant during surgery. This adverse event underscores the importance of monitoring for systemic absorption during clinical use .
Formulation and Stability
Research indicates that this compound can be effectively formulated into suspensions for various applications. A recent study explored a new formulation combining this compound with kaolin, demonstrating excellent antimicrobial activity against enteric pathogens at a concentration of 5% .
Table 2: Stability and Antibacterial Activity of Neomycin Formulations
Storage Temperature (°C) | Antibacterial Activity (%) at Day 30 |
---|---|
30 | 95 |
40 | 91 |
Properties
IUPAC Name |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBUARAINLGYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H52N6O25S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4146-30-9 |
Source
|
Record name | Framycetin sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.